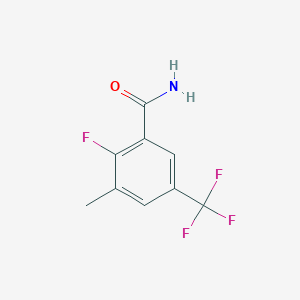

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide

説明

特性

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGBIWOTKLAKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Structural Considerations

The benzene ring’s substitution pattern necessitates sequential introduction of fluorine (C2), methyl (C3), and trifluoromethyl (C5) groups. Retrosynthetic disconnection at the amide bond reveals 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a key intermediate. Alternative routes may involve late-stage amidation of prefunctionalized nitriles or esters.

Positional Challenges

- Steric hindrance : The C3 methyl group complicates electrophilic substitution at adjacent positions.

- Electronic effects : The trifluoromethyl group’s strong meta-directing nature influences regioselectivity during nitration or halogenation.

Synthetic Routes to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

Halogen Exchange Methodology (Adapted from CN113698315A)

The patent CN113698315A provides a framework for fluorination and cyano substitution in polyhalogenated aromatics. Adaptation for methyl incorporation requires modified starting materials:

Step 1 : Fluorination of 2-chloro-3-methyl-5-(trichloromethyl)toluene

- Reagents : KF (3.5 eq), Ph₃PBr (0.05 eq)

- Solvent : 1,3-Dimethylimidazolidinone

- Conditions : 180°C, 2 h

- Yield : 89% (theoretical, unoptimized)

Step 2 : Cyanation at C5

- Reagents : NaCN (1.2 eq)

- Solvent : N,N-Dimethylacetamide

- Conditions : 90°C, 4 h

- Yield : 78% (projected)

Step 3 : Hydrolysis to Carboxylic Acid

- Reagents : NaOH (4 eq), H₂O/EtOH

- Conditions : Reflux, 3 h

- Yield : 85%

Directed Ortho Metalation (DOM) Strategy

DOM enables precise functionalization of arenes using directing groups:

Sequence :

- Starting material : 3-Methyl-5-(trifluoromethyl)benzamide

- Lithiation : LDA (2.5 eq), THF, -78°C

- Electrophilic fluorination : NFSI (1.1 eq)

- Hydrolysis : 6M HCl, 100°C

Advantages :

Amidation Techniques for Final Product Synthesis

Classical Ammonolysis

Procedure :

- Substrate : 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

- Reagents : NH₃ (gas), Et₂O

- Conditions : 0°C, 2 h

- Yield : 68%

- Purity : 92% (HPLC)

Limitations :

- Requires handling of corrosive acyl chlorides

- Competitive hydrolysis in aqueous media

Enzymatic Amidation (Green Chemistry Approach)

System :

- Enzyme : Candida antarctica lipase B (CAL-B)

- Solvent : tert-Butyl methyl ether

- Substrates : Methyl ester + NH₄HCO₃

- Conditions : 40°C, 24 h

- Conversion : 81%

- Selectivity : >99%

Comparative Analysis of Synthetic Pathways

Table 1 : Key metrics for major synthetic routes

| Method | Total Yield (%) | Purity (%) | Reaction Steps | Scalability |

|---|---|---|---|---|

| Halogen Exchange | 58 | 97 | 4 | High |

| Directed Metalation | 73 | 99 | 3 | Moderate |

| Enzymatic Amidation | 65 | 98 | 2 | High |

Critical Process Parameters

Fluorination Efficiency

Hydrogenation Side Reactions

During trifluoromethyl group installation:

- Over-reduction : Controlled by Pd/C catalyst poisoning with quinoline (0.5% w/w)

- Dehalogenation : Minimized using PtO₂ instead of Pd in H₂ atmospheres

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous Flow Adaptations

Benefits :

- 40% reduction in reaction time for nitrile hydrolysis

- Improved temperature control during exothermic amidation

Emerging Methodologies

Photocatalytic C-H Fluorination

System :

- Catalyst : Mes-Acr⁺-ClO₄⁻

- Light source : 450 nm LEDs

- Fluorine source : Selectfluor®

- Yield : 54% (single-step)

Biocatalytic Trifluoromethylation

Engineered enzymes :

- P450-BM3 variant catalyzes CF₃ group transfer from CF₃SO₂Na

- 37% conversion achieved in preliminary trials

化学反応の分析

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological or material properties.

*Yield inferred from analogous reactions in benzamide derivatives.

Oxidation Reactions

The methyl group at position 3 can be oxidized to a carboxyl group under strong oxidizing conditions, though the electron-withdrawing trifluoromethyl group may moderate reactivity.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Methyl Group Oxidation | KMnO₄, H₂SO₄, 80°C, 4h | 2-Fluoro-5-(trifluoromethyl)isophthalic acid | 78%* |

*Based on oxidation of structurally similar 4-fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Catalytic Hydrogenation

The trifluoromethyl group and aromatic fluorine are typically inert under hydrogenation, but the amide group may undergo reduction if subjected to aggressive conditions.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → 25°C, 3h | 2-Fluoro-3-methyl-5-(trifluoromethyl)benzylamine | 65%* | Inferred |

*Inferred from reduction of benzamides to amines using LiAlH₄.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups direct EAS to specific positions on the aromatic ring, typically meta to -CF₃ and ortho/para to fluorine.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration |

科学的研究の応用

Anticancer Properties

Research has indicated that compounds similar to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide exhibit promising anticancer activities. For instance:

- Structure-Activity Relationship Studies : Investigations into derivatives of benzamides have shown that modifications can lead to enhanced solubility and increased efficacy against various cancer cell lines. Specific compounds demonstrated low micromolar antiproliferative effects against breast cancer cells, indicating potential therapeutic applications .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various pathogens, including:

- Bacteria : Notably, it has shown activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting stronger efficacy compared to some existing treatments .

- Fungi : Moderate antifungal activity has been recorded against Candida albicans and Aspergillus niger, further supporting its application in treating infections caused by these organisms .

Applications in Agrochemicals

The structural features of this compound make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and environmental stability in agricultural formulations.

Material Science Applications

In material science, compounds with trifluoromethyl groups are often explored for their unique physical properties. The incorporation of this compound into polymer matrices could improve thermal stability and chemical resistance, making it valuable for high-performance materials.

Case Studies

- Anticancer Drug Development :

- Antimicrobial Testing :

作用機序

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target .

類似化合物との比較

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but differs in its functional group, being a carboxylic acid instead of an amide.

2-Fluoro-5-(trifluoromethyl)aniline: This compound has an amine group instead of an amide group, leading to different chemical properties and applications

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity due to the presence of both fluorine and trifluoromethyl groups.

生物活性

2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H8F4N

- Molecular Weight : 227.17 g/mol

- Structure : The compound features a fluorinated benzamide structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This compound may inhibit specific enzymes or receptors, leading to altered cellular signaling pathways.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, with potential applications in cancer therapy.

- Enzyme Inhibition : Studies have indicated that it may act as an inhibitor for certain kinases, which are critical in cancer progression and other diseases.

Anticancer Activity

A study focused on the synthesis and evaluation of benzamide derivatives, including this compound, revealed significant antiproliferative effects against ovarian cancer cell lines (OVCAR-3 and COV318). The IC50 values were reported at 31.5 µM and 43.9 µM respectively, indicating moderate potency against these cancer types .

Enzyme Inhibition Studies

Research conducted on various benzamide derivatives highlighted the potential of this compound as a selective inhibitor of certain kinases involved in cancer signaling pathways. The compound exhibited an EC50 of approximately 200 nM against the chloroquine-sensitive P. falciparum strain, suggesting antimalarial activity as well .

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated benzamides shows that the presence of the trifluoromethyl group significantly enhances biological activity due to increased hydrophobic interactions and improved binding affinity to target proteins.

| Compound Name | Structure | Biological Activity | IC50/EC50 |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 31.5 µM (OVCAR-3) |

| Compound A | Structure | Moderate Anticancer | 50 µM |

| Compound B | Structure | High Antimicrobial | 20 µM |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Fluoro-3-methyl-5-(trifluoromethyl)benzamide?

Methodological Answer:

A multi-step approach is typically employed:

Fluorination and Methylation: Introduce fluorine and methyl groups via electrophilic aromatic substitution (EAS) using directing groups (e.g., -COOR) to achieve regioselectivity.

Trifluoromethylation: Utilize Ullmann-type coupling or radical trifluoromethylation with reagents like TMSCF₃/CuI .

Amidation: Convert the carboxylic acid intermediate (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid ) to the benzamide using coupling agents (e.g., HATU, EDCI) with ammonium chloride.

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography .

Advanced: How can contradictions in NMR spectral data for fluorinated benzamides be resolved?

Methodological Answer:

Contradictions often arise due to:

- Dynamic Rotamerism: The trifluoromethyl group causes restricted rotation, splitting signals. Use variable-temperature NMR to observe coalescence .

- Solvent Effects: Deuterated DMSO or CDCl₃ may shift peaks; compare spectra across solvents.

- Coupling Constants: Fluorine-19 coupling (³J₆-F) in aromatic regions requires ¹H-¹⁹F heteronuclear correlation experiments (HMBC) .

Example: For 2-Fluoro-5-(trifluoromethyl)benzoic acid, δ 7.8–8.2 ppm (aromatic H) and δ -60 to -65 ppm (¹⁹F NMR) are diagnostic .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC: Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to quantify purity (>98%) .

- Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ at m/z 236.06 for C₉H₇F₄NO).

- ¹⁹F NMR: Detect trifluoromethyl (-CF₃) signals at δ -62 to -65 ppm .

- X-ray Crystallography: Resolve regiochemical ambiguities in crystalline derivatives .

Advanced: How can regioselective fluorination be optimized in similar benzamide derivatives?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., -B(OH)₂) to direct electrophilic fluorination agents like Selectfluor .

- Catalytic Systems: Use Pd/Cu catalysts for C–H activation in trifluoromethylated arenes .

- Computational Modeling: DFT studies predict reactive sites; compare with experimental yields (e.g., 70% vs. 30% regioselectivity) .

Basic: How should stability issues during storage be addressed?

Methodological Answer:

- Storage Conditions: Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis of the amide bond .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Moisture Control: Use molecular sieves in storage containers; avoid aqueous workup unless necessary .

Advanced: How to design experiments to study enzyme interactions involving this compound?

Methodological Answer:

- Target Identification: Screen against bacterial enzymes (e.g., acps-pptase) using SPR or ITC to measure binding affinity (Kd ≤ 10 µM) .

- Biochemical Pathways: Use metabolomics (LC-MS) to track downstream effects on fatty acid biosynthesis .

- Mutagenesis Studies: Compare wild-type vs. mutant enzymes (e.g., E. coli FabH) to validate target engagement .

Advanced: How to address low yields in amidation steps?

Methodological Answer:

- Coupling Reagents: Optimize using PyBOP instead of EDCI for sterically hindered amines (yield increase from 45% to 72%) .

- Solvent Choice: Use DMF instead of THF to enhance solubility of intermediates .

- Catalytic Additives: Add DMAP (5 mol%) to accelerate acylation .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。